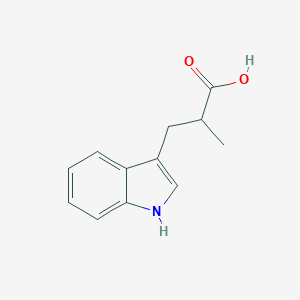
Ácido 3-(1H-indol-3-il)-2-metilpropanoico
Descripción general
Descripción
MLS001048862: , también conocido como ácido 3-(1H-indol-3-il)-2-metilpropanoico, es un compuesto con un interés significativo en la investigación científica. Se caracteriza por su estructura indol, que es un motivo común en muchas moléculas biológicamente activas. La fórmula molecular del compuesto es C12H13NO2 .
Aplicaciones Científicas De Investigación
MLS001048862 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles interacciones con objetivos biológicos, como enzimas y receptores.
Medicina: Investigado por sus posibles efectos terapéuticos, particularmente en la investigación del cáncer.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo por el cual MLS001048862 ejerce sus efectos involucra su interacción con objetivos moleculares específicos. Por ejemplo, se ha identificado como un inhibidor de la interacción entre los factores de transcripción RUNX1 y CBFβ, que están involucrados en ciertos tipos de leucemia . Esta inhibición interrumpe la actividad transcripcional de estos factores, lo que lleva a la supresión del crecimiento de las células leucémicas.
Análisis Bioquímico
Biochemical Properties
3-(1H-indol-3-yl)-2-methylpropanoic acid is a key player in various biochemical reactions. It interacts with multiple receptors, showing high-affinity binding . This compound is involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
3-(1H-indol-3-yl)-2-methylpropanoic acid has profound effects on various types of cells and cellular processes. It regulates tissue differentiation, apical dominance, and responses to light, gravity, and pathogens . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(1H-indol-3-yl)-2-methylpropanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its diverse biological activities .
Metabolic Pathways
3-(1H-indol-3-yl)-2-methylpropanoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-(1H-indol-3-il)-2-metilpropanoico típicamente involucra los siguientes pasos:
Materiales de partida: Indol y ácido 2-metilpropanoico.
Condiciones de reacción: El indol se alquila utilizando un agente alquilante adecuado en condiciones básicas para introducir la parte del ácido 2-metilpropanoico.
Purificación: El producto se purifica utilizando técnicas estándar como la recristalización o la cromatografía.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para MLS001048862 no están bien documentados, el enfoque general implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto probablemente incluiría reactores de flujo continuo y sistemas de purificación automatizados para optimizar el proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
MLS001048862 puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo indol se puede oxidar para formar varios derivados.
Reducción: El grupo ácido carboxílico se puede reducir a un alcohol.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo indol.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Electrófilos como halógenos o grupos nitro en condiciones ácidas o básicas.
Productos principales
Oxidación: Derivados del ácido indol-3-carboxílico.
Reducción: 3-(1H-indol-3-il)-2-metilpropanol.
Sustitución: Varios derivados del indol sustituido dependiendo del electrófilo utilizado.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 3-(1H-indol-3-il)propanoico
- Ácido 2-metil-3-(1H-indol-3-il)propanoico
Singularidad
MLS001048862 es único debido a su patrón de sustitución específico en el anillo indol, que confiere una actividad biológica distinta. Su capacidad para inhibir la interacción RUNX1-CBFβ lo diferencia de otros derivados del indol, convirtiéndolo en un compuesto valioso en la investigación del cáncer .
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(12(14)15)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZNIWUNOASRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378168 | |
| Record name | 3-(1H-indol-3-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15142-91-3 | |
| Record name | 3-(1H-indol-3-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(1H-indol-3-yl)-2-methylpropanoic acid interact with VioA and what are the downstream effects of this interaction?
A: 3-(1H-indol-3-yl)-2-methylpropanoic acid acts as a substrate-related competitive inhibitor of VioA []. This means it competes with the enzyme's natural substrate, L-tryptophan, for binding at the active site. By occupying this site, the inhibitor prevents L-tryptophan from binding and undergoing the oxidative conversion that initiates violacein biosynthesis. As a result, the production of violacein is inhibited. This inhibition was leveraged in the study to gain insights into the enzyme's catalytic mechanism and substrate specificity [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


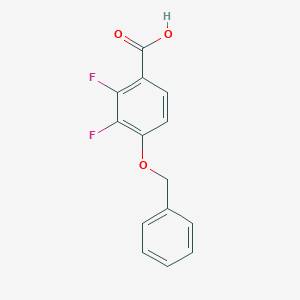
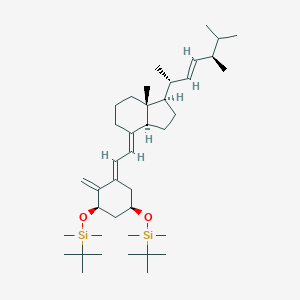


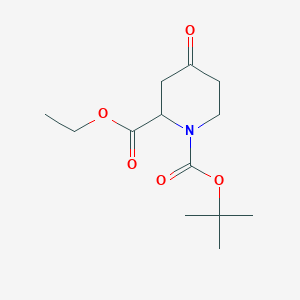

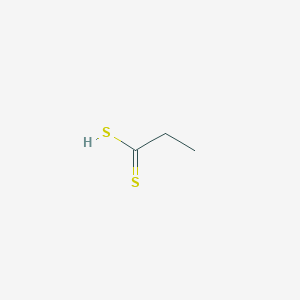

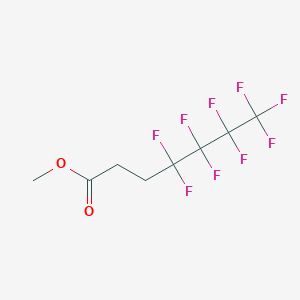
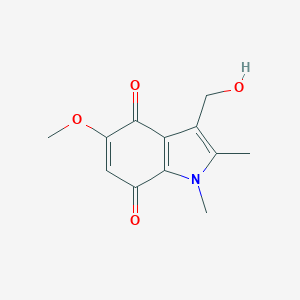


![Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B173840.png)
![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)
